Acylfulvene

Anticancer Prodrug Toxicology Therapeutic Index

Acylfulvene (CAS 125392-76-9) is a semi-synthetic, bioreductive alkylating agent that functions as a prodrug requiring enzymatic activation by PTGR1/AOR. Unlike the toxic natural product illudin S, acylfulvene exhibits 100-fold lower systemic toxicity, making it a safer tool compound for probing PTGR1-dependent cancer biology. Its defined stereochemistry (the (-)-enantiomer is 25-fold more potent) and synthetic flexibility at the C6 position enable systematic SAR studies. This high-purity material is essential for reproducible DNA damage/repair investigations and chiral method validation.

Molecular Formula C14H16O2
Molecular Weight 216.27 g/mol
CAS No. 125392-76-9
Cat. No. B1200177
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcylfulvene
CAS125392-76-9
Synonymsacylfulvene
Molecular FormulaC14H16O2
Molecular Weight216.27 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C
InChIInChI=1S/C14H16O2/c1-8-6-10-9(2)14(4-5-14)13(3,16)12(15)11(10)7-8/h6-7,16H,4-5H2,1-3H3/t13-/m0/s1
InChIKeyHLAKJNQXUARACO-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acylfulvene (CAS 125392-76-9): A Prodrug Anticancer Agent with PTGR1-Dependent Bioactivation


Acylfulvene (AF, CAS 125392-76-9) is a semi-synthetic, bioreductive alkylating agent derived from the fungal sesquiterpene natural product illudin S [1]. It functions as a prodrug, requiring metabolic activation by the cytosolic NADPH-dependent enzyme alkenal/one reductase (AOR) or its human homolog, prostaglandin reductase 1 (PTGR1), to form a cytotoxic reactive intermediate capable of alkylating cellular macromolecules like DNA, proteins, and glutathione [2]. This compound is a member of a larger class of illudin-derived antitumor agents that have been extensively modified to improve their therapeutic index [1].

Why Acylfulvene Cannot Be Substituted with Other Illudin-Derived Agents in Research and Development


The illudin family of compounds exhibits a wide range of toxicities and antitumor efficacies, and they are not interchangeable. The natural product precursor, illudin S, is highly toxic and has a poor therapeutic index, while semisynthetic acylfulvene has been specifically engineered to be a less toxic prodrug, reducing systemic toxicity by a factor of 100 compared to illudin S [1]. Furthermore, the specific substitution at the C6 position of the acylfulvene core, such as the hydroxymethyl group in the clinical candidate irofulven, dramatically influences both its in vivo efficacy and its unique displacement chemistry, which is essential for creating novel analogues [2]. Therefore, substituting acylfulvene with a seemingly similar analogue could lead to drastically different experimental outcomes, including altered potency, toxicity, and metabolic activation profiles.

Quantitative Differentiation of Acylfulvene Against Key Comparators


Reduced Systemic Toxicity of Acylfulvene Compared to Illudin S

Acylfulvene exhibits a dramatically improved safety profile over its natural product precursor, illudin S. In both in vitro and in vivo assays, acylfulvene was found to be 100-fold less toxic than illudin S while still retaining potent antitumor efficacy, a critical differentiator for its development as a viable therapeutic agent [1].

Anticancer Prodrug Toxicology Therapeutic Index

PTGR1-Dependent Cytotoxicity and DNA Adduct Formation Differentiates Acylfulvene from Illudin S

The cytotoxicity of acylfulvene is mechanistically linked to its bioactivation by the enzyme prostaglandin reductase 1 (PTGR1). A comparative study in engineered SW-480 colon cancer cells demonstrated that acylfulvene forms more DNA adducts and is significantly more cytotoxic in cells with high PTGR1 expression. In contrast, the cytotoxicity and DNA adduct formation of illudin S were not influenced by PTGR1 levels [1]. This indicates a distinct and more selective mechanism of action for acylfulvene.

Bioactivation DNA Damage Cancer Cell Selectivity

Stereochemistry-Dependent Potency: (-)-Acylfulvene vs. (+)-Acylfulvene

The absolute stereochemistry of acylfulvene significantly influences its cytotoxic potency. In a study comparing synthesized enantiomers, the naturally occurring (-)-(hydroxymethyl)acylfulvene was found to be 25 times more potent than its (+)-enantiomer in cells engineered to overexpress the bioactivating enzyme AOR (alkenal/one reductase) [1]. This underscores the importance of chirality in its interaction with the activating enzyme and/or the DNA target.

Chirality Structure-Activity Relationship Stereoselective Bioactivation

Acylfulvene's Functional Group Allows for Unique Derivative Synthesis Not Possible with Illudin S

A key structural feature of the acylfulvene scaffold, specifically in derivatives like irofulven, is the primary allylic hydroxyl group at the C6 position. This group can undergo facile displacement with a variety of nucleophiles (e.g., ureas, carbamates, sulfonamides) to generate new analogues, a chemical property not available in the illudin S parent structure [1]. This allows for the creation of a diverse library of compounds to explore structure-activity relationships and optimize drug-like properties.

Medicinal Chemistry Structure-Activity Relationship Synthetic Chemistry

Key Research Applications for Acylfulvene Based on Differential Evidence


Investigating PTGR1/AOR-Mediated Prodrug Activation and Tumor Selectivity

Acylfulvene is an ideal tool compound for studying the biology and pharmacology of bioreductive prodrugs. Because its cytotoxicity is directly correlated with cellular expression of the bioactivating enzyme PTGR1 [1], it can be used to probe the role of this enzyme in cancer biology and to screen for tumor types or cellular contexts that exhibit PTGR1-dependent sensitivity. This is a specific property that differentiates it from illudin S and is foundational for its therapeutic rationale [2].

Synthetic Chemistry and Medicinal Chemistry Lead Diversification

As a core scaffold, acylfulvene and its C6-substituted derivatives (e.g., irofulven) serve as a privileged starting point for the synthesis of diverse analogue libraries. The unique reactivity of the allylic hydroxyl group allows for the straightforward introduction of a wide range of nucleophiles, including ureas, carbamates, and sulfonamides, enabling systematic structure-activity relationship (SAR) studies to identify new chemical entities with improved potency, solubility, or pharmacokinetic properties [1]. This synthetic flexibility is a key advantage of the acylfulvene class over other illudin analogues.

Mechanistic Studies of DNA Alkylation and Repair

Acylfulvene can be utilized as a chemical probe to generate specific types of DNA lesions and study the cellular response to this damage. Its bioactivation leads to the formation of unique DNA adducts [1], and the repair of these adducts is known to rely on homologous recombination (HR) pathway genes, including BRCA1 [2]. Therefore, acylfulvene is a valuable reagent for investigating DNA damage repair mechanisms and for exploring synthetic lethal interactions in cells with deficiencies in HR or other repair pathways.

Evaluating Stereochemical Purity and Its Impact on Biological Activity

The 25-fold difference in potency between the (-) and (+) enantiomers of acylfulvene [1] makes this compound a relevant standard for analytical chemistry and pharmacology. It can be used to develop and validate chiral separation methods and to underscore the critical importance of stereochemical purity in drug discovery research. For procurement, this evidence supports the need for high-purity, enantiomerically defined material to ensure reproducible biological data.

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